molecular formula C16H23Cl2FN2O B6124770 2-(2-chloro-6-fluorophenyl)-N-(1-isopropylpiperidin-4-yl)acetamide hydrochloride

2-(2-chloro-6-fluorophenyl)-N-(1-isopropylpiperidin-4-yl)acetamide hydrochloride

Cat. No. B6124770
M. Wt: 349.3 g/mol
InChI Key: KEAYHSOUSZYMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-isopropylpiperidin-4-yl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as CFM-2.

Mechanism of Action

CFM-2 binds to a specific site on the TRPV1 receptor and prevents the influx of calcium ions into the cell. This prevents the activation of downstream signaling pathways that are involved in the perception of pain and temperature. CFM-2 has been shown to be selective for the TRPV1 receptor and does not affect the activity of other TRP channels.
Biochemical and Physiological Effects:
CFM-2 has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. CFM-2 has a relatively long half-life and can be administered orally, making it a potential candidate for the development of new analgesic drugs.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for use in lab experiments. It is highly selective for the TRPV1 receptor and does not affect the activity of other TRP channels. It also has a relatively long half-life and can be administered orally. However, CFM-2 has some limitations for use in lab experiments. It is a relatively new compound and has not been extensively studied in humans. It also has potential off-target effects that need to be further investigated.

Future Directions

CFM-2 has several potential future directions for research. One direction is the development of new analgesic drugs based on CFM-2. Another direction is the investigation of the role of the TRPV1 receptor in other physiological processes. CFM-2 could also be used as a tool to study the role of the TRPV1 receptor in disease states such as chronic pain and inflammation. Further investigation is needed to fully understand the potential therapeutic applications of CFM-2.
In conclusion, CFM-2 is a promising compound with potential therapeutic applications in the treatment of chronic pain. Its selective inhibition of the TRPV1 receptor makes it a potential candidate for the development of new analgesic drugs. Further investigation is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of CFM-2 involves the reaction of 2-chloro-6-fluoroaniline with 1-isopropyl-4-piperidone in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with acetic anhydride to yield CFM-2. This synthesis method has been optimized to produce high yields of pure CFM-2.

Scientific Research Applications

CFM-2 has been studied extensively for its potential therapeutic applications. One of the most promising applications of CFM-2 is its ability to modulate the activity of the TRPV1 receptor. The TRPV1 receptor is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain and temperature. CFM-2 has been shown to selectively inhibit the activity of the TRPV1 receptor, making it a potential candidate for the development of new analgesic drugs.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O.ClH/c1-11(2)20-8-6-12(7-9-20)19-16(21)10-13-14(17)4-3-5-15(13)18;/h3-5,11-12H,6-10H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAYHSOUSZYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride

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